(S)-Retosiban

Beschreibung

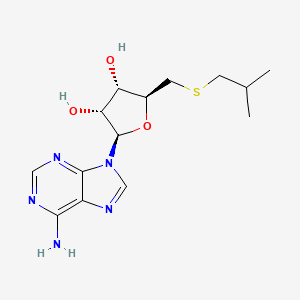

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-methylpropylsulfanylmethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3S/c1-7(2)3-23-4-8-10(20)11(21)14(22-8)19-6-18-9-12(15)16-5-17-13(9)19/h5-8,10-11,14,20-21H,3-4H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDUQGRUPLKDNT-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957314 | |

| Record name | 9-[5-S-(2-Methylpropyl)-5-thiopentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35899-54-8 | |

| Record name | 5'-Deoxy-5'-S-isobutylthioadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035899548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-S-(2-Methylpropyl)-5-thiopentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5'-deoxy-5'-S-isobutylthioadenosine (SIBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-deoxy-5'-S-isobutylthioadenosine (SIBA) is a synthetic nucleoside analog that exhibits significant biological activity, positioning it as a molecule of interest for therapeutic development, particularly in the realm of oncology. Its mechanism of action is multifaceted, primarily revolving around the disruption of critical cellular methylation and polyamine biosynthesis pathways. This technical guide provides a comprehensive overview of the core mechanisms of SIBA, detailing its enzymatic targets, the resultant signaling pathway perturbations, and the cellular consequences. The information is supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to facilitate a deeper understanding for research and drug development applications.

Core Mechanism of Action: Inhibition of S-adenosylhomocysteine (SAH) Hydrolase

The principal molecular target of SIBA is S-adenosylhomocysteine (SAH) hydrolase, a pivotal enzyme in cellular methylation reactions. SIBA acts as an enzyme-activated irreversible inhibitor of SAH hydrolase.[1]

Signaling Pathway of SAH Hydrolase Inhibition by SIBA

Figure 1: Signaling pathway of SAH hydrolase inhibition by SIBA.

The inhibition of SAH hydrolase by SIBA leads to the intracellular accumulation of SAH. SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[2] These enzymes are responsible for the methylation of a wide array of biomolecules, including DNA, RNA, proteins, and phospholipids. The subsequent disruption of these essential methylation reactions is a key contributor to the cytotoxic effects of SIBA.

Experimental Protocol: S-adenosylhomocysteine (SAH) Hydrolase Activity Assay

This protocol describes a method to determine the activity of SAH hydrolase in the direction of SAH synthesis using high-performance liquid chromatography (HPLC).

Materials:

-

S-adenosylhomocysteine hydrolase (purified or in cell lysate)

-

Adenosine

-

L-homocysteine

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: Acetonitrile with 0.05% TFA (Buffer B) and water with 0.05% TFA (Buffer A)

-

Spectrophotometer or UV detector (254 nm)

Procedure:

-

Prepare a reaction mixture containing approximately 0.1 µM SAH hydrolase, 1 mM adenosine, and 5 mM L-homocysteine in a suitable assay buffer (e.g., 100 mM sodium phosphate, pH 7.5) in a total volume of 200 µL.[3]

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 10, 20, 40, and 60 minutes), quench a 200 µL aliquot of the reaction by adding 10 µL of 6 N TFA.[3]

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC.

-

Separate the components using a gradient elution, for example: 0.5–7% Buffer B for 0–45 min, 7–100% Buffer B for 45–50 min, and 100% Buffer B for 50–60 min, at a flow rate of 1 ml/min.[3]

-

Monitor the elution of SAH and adenosine at 254 nm.

-

Quantify the amount of SAH produced by comparing the peak area to a standard curve. The concentration of SAH is determined by calculating the percentage of SAH in the reaction mixture at specific time points with less than 20% substrate conversion.[3]

-

The catalytic rate (kcat) can be obtained from the slope of the plot of [SAH]/[Enzyme] versus time.[3]

Secondary Mechanism: Inhibition of Polyamine Biosynthesis

SIBA also interferes with the polyamine biosynthesis pathway by inhibiting aminopropyltransferases, specifically spermidine synthase and spermine synthase.[1][4] Polyamines are essential for cell growth, proliferation, and differentiation.

Polyamine Biosynthesis Pathway and Inhibition by SIBA

Figure 2: Inhibition of polyamine biosynthesis by SIBA.

The inhibition of these enzymes leads to a decrease in the cellular levels of spermidine and spermine, which can contribute to the cytostatic and cytotoxic effects of SIBA.[4]

Experimental Protocol: Aminopropyltransferase Activity Assay

This protocol describes a fluorescence-based assay for measuring aminopropyltransferase activity.

Materials:

-

Purified aminopropyltransferase (spermidine synthase or spermine synthase)

-

Putrescine (for spermidine synthase) or spermidine (for spermine synthase)

-

Decarboxylated S-adenosylmethionine (dcSAM)

-

1,2-diacetyl benzene (DAB)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

Fluorescence spectrophotometer (Excitation: 364 nm, Emission: 425 nm)

Procedure:

-

Prepare a reaction mixture containing the purified aminopropyltransferase enzyme, the amine substrate (putrescine or spermidine), and dcSAM in the assay buffer.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of SIBA before adding the substrates.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add DAB to the mixture. DAB reacts with the polyamine products (spermidine or spermine) to form fluorescent conjugates.[2]

-

Measure the fluorescence intensity at an excitation wavelength of 364 nm and an emission wavelength of 425 nm.[2] The fluorescence intensity is proportional to the amount of product formed.

-

Calculate the enzyme activity and the inhibitory effect of SIBA. IC50 values can be determined from a dose-response curve.

Tertiary Action: Substrate for 5'-methylthioadenosine Phosphorylase (MTAP)

SIBA can also serve as a substrate for 5'-methylthioadenosine phosphorylase (MTAP), an enzyme involved in the salvage of adenine and methionine.[1] The metabolic conversion of SIBA by MTAP may influence its overall cellular activity and could be a factor in its therapeutic index.

Experimental Workflow for MTAP Substrate Analysis

Figure 3: Experimental workflow for determining if SIBA is a substrate for MTAP.

Cellular Consequences of SIBA Action

The combined effects of SAH hydrolase inhibition, disruption of polyamine biosynthesis, and its metabolism by MTAP lead to significant cellular consequences, including apoptosis and cell cycle arrest.

Induction of Apoptosis

The accumulation of SAH and subsequent inhibition of methyltransferases can trigger apoptotic pathways. Disruption of DNA methylation patterns and histone methylation can lead to the expression of pro-apoptotic genes.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

This protocol outlines a standard flow cytometry-based method to assess apoptosis.

Materials:

-

Cells treated with SIBA

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of SIBA for a specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Cell Cycle Arrest

Inhibition of polyamine synthesis is known to induce cell cycle arrest, as polyamines are crucial for the progression through the cell cycle.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes a method to analyze the cell cycle distribution of SIBA-treated cells.

Materials:

-

Cells treated with SIBA

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with SIBA as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.

Quantitative Data Summary

| Enzyme Target | Inhibitor | IC50 / Ki | Assay Method | Cell/System | Reference |

| S-adenosylhomocysteine Hydrolase | SIBA | Data not available | HPLC-based | To be determined | |

| Spermidine Synthase | SIBA | Data not available | Fluorescence-based | To be determined | |

| Spermine Synthase | SIBA | Data not available | Fluorescence-based | To be determined |

Conclusion

5'-deoxy-5'-S-isobutylthioadenosine is a potent modulator of key cellular processes through its targeted inhibition of S-adenosylhomocysteine hydrolase and aminopropyltransferases. The resulting disruption of cellular methylation and polyamine biosynthesis provides a strong rationale for its investigation as an antineoplastic agent. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the detailed molecular mechanisms of SIBA and to aid in its potential development as a therapeutic agent. Further studies are warranted to elucidate the specific downstream methyltransferases affected by SIBA-induced SAH accumulation and to fully characterize its pharmacokinetic and pharmacodynamic properties in preclinical models.

References

- 1. Rapid and convenient method for the assay of aminopropyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A rapid nonchromatographic assay for aminopropyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Deoxy-5'-S-isobutylthioadenosine (SIBA): A Technical Guide to its Function in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-deoxy-5'-S-isobutylthioadenosine (SIBA) is a synthetic analog of S-adenosylhomocysteine (SAH), a product and competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. By mimicking SAH, SIBA acts as a broad-spectrum inhibitor of these enzymes, which play a critical role in the regulation of numerous cellular processes through the methylation of proteins, nucleic acids, and other small molecules. This technical guide provides an in-depth overview of SIBA's function in key cellular pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

SIBA's primary mechanism of action is the inhibition of S-adenosylhomocysteine hydrolase (SAHH) and various SAM-dependent methyltransferases.[1] SAHH is responsible for the hydrolysis of SAH into adenosine and homocysteine, a crucial step in the regeneration of SAM. Inhibition of SAHH by SIBA leads to the intracellular accumulation of SAH, which in turn competitively inhibits methyltransferases.[1][2] This disruption of the cellular methylation cycle has profound effects on gene expression, protein function, and signal transduction.

Quantitative Data: Inhibitory Activity of SIBA and Related Compounds

The following table summarizes the inhibitory concentrations (IC50) of SIBA and related compounds against various methyltransferases. This data is essential for determining appropriate experimental concentrations and for understanding the compound's potency and selectivity.

| Compound | Target Enzyme | IC50 Value | Cell Line/System | Reference |

| SIBA | S-adenosylhomocysteine hydrolase (SAHH) | Varies by species and assay conditions | In vitro | [1][2][3] |

| Adenosine dialdehyde (SAHH inhibitor) | S-adenosylhomocysteine hydrolase (SAHH) | Nanomolar range | In vitro | [4] |

| Various bisubstrate analogues | Protein Arginine Methyltransferase 1 (PRMT1) | Micromolar to nanomolar range | In vitro | N/A |

| Various bisubstrate analogues | Protein Arginine Methyltransferase 4 (CARM1/PRMT4) | Nanomolar range | In vitro | N/A |

| Various bisubstrate analogues | Protein Arginine Methyltransferase 5 (PRMT5) | Nanomolar range | In vitro | N/A |

Function in Cellular Pathways

SIBA's inhibitory effect on methylation has significant consequences for several critical cellular signaling pathways implicated in cancer and other diseases.

The S-Adenosylmethionine (SAM) Cycle and Methylation

The SAM cycle is central to cellular methylation. SIBA's disruption of this cycle is the foundation of its biological activity.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[5][6][7][8] Aberrant activation of this pathway is a hallmark of many cancers. Methylation events are known to regulate the expression and function of key components of this pathway. By inhibiting methylation, SIBA can indirectly modulate PI3K/Akt/mTOR signaling, potentially leading to decreased cancer cell survival and proliferation.[9]

Ras-Raf-MEK-ERK (MAPK) Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10][11] Dysregulation of this pathway is also frequently observed in cancer. Similar to the PI3K/Akt pathway, methylation can influence the activity of components within the MAPK cascade. SIBA's interference with methylation processes may, therefore, lead to the downregulation of this pro-proliferative pathway.

Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Assay with SIBA

This protocol is designed to assess the inhibitory effect of SIBA on histone methyltransferase activity using a radioactive filter paper assay.[12][13][14][15][16]

Materials:

-

Recombinant histone methyltransferase (e.g., PRMT1, CARM1)

-

Histone substrate (e.g., Histone H3, H4)

-

S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)

-

SIBA (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

P81 phosphocellulose filter paper

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone substrate (e.g., 1 µg), and the desired concentration of SIBA or vehicle control.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding the recombinant HMT (e.g., 100 ng) and [³H]-SAM (e.g., 1 µCi).

-

Incubate the reaction at 30°C for 60 minutes.

-

Spot a portion of the reaction mixture onto the P81 filter paper.

-

Wash the filter papers three times with 0.1 M sodium bicarbonate buffer (pH 9.0) for 5 minutes each to remove unincorporated [³H]-SAM.

-

Wash once with ethanol and allow the filter papers to dry.

-

Place the dried filter papers in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the counts in SIBA-treated samples to the vehicle control.

Cellular Treatment with SIBA (MCF-7 and A549 cell lines)

This protocol outlines the general procedure for treating adherent cancer cell lines with SIBA to assess its effects on cellular processes.[17][18][19][20][21][22][23][24]

Materials:

-

MCF-7 (human breast adenocarcinoma) or A549 (human lung carcinoma) cells

-

Complete growth medium (e.g., DMEM for A549, EMEM for MCF-7) supplemented with 10% FBS and antibiotics

-

SIBA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Culture MCF-7 or A549 cells in appropriate flasks or plates until they reach 70-80% confluency.

-

Prepare serial dilutions of SIBA in complete growth medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest SIBA treatment.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the different concentrations of SIBA or vehicle control to the cells.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Following incubation, cells can be harvested for downstream analysis, such as cell viability assays (e.g., MTT, trypan blue exclusion), western blotting, or cell cycle analysis.

Western Blot Analysis of Histone Methylation and Signaling Proteins

This protocol describes the detection of changes in histone methylation and the phosphorylation status of key signaling proteins (p-Akt, p-ERK) in SIBA-treated cells.

Materials:

-

SIBA-treated and control cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me3, anti-H3K9me2, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse SIBA-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 5.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the changes in protein levels or phosphorylation status relative to a loading control.

Conclusion

5'-deoxy-5'-S-isobutylthioadenosine (SIBA) is a valuable research tool for investigating the role of methylation in cellular processes. Its ability to inhibit S-adenosylhomocysteine hydrolase and, consequently, a wide range of methyltransferases, allows for the global interrogation of methylation-dependent pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to explore the multifaceted functions of SIBA in cellular signaling and its potential as a therapeutic agent, particularly in the context of cancer. Further research is warranted to elucidate the specific methyltransferase targets of SIBA and to fully understand its impact on complex biological systems.

References

- 1. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]

- 4. Adenosine analogue inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection and Quantification of Histone Methyltransferase Activity In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. research.ed.ac.uk [research.ed.ac.uk]

- 16. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mcf7.com [mcf7.com]

- 18. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]

- 19. genome.ucsc.edu [genome.ucsc.edu]

- 20. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. encodeproject.org [encodeproject.org]

- 22. Sodium Butyrate Combined with Docetaxel for the Treatment of Lung Adenocarcinoma A549 Cells by Targeting Gli1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A549 Cell Subculture Protocol [a549.com]

- 24. mdpi.com [mdpi.com]

The Role of 5'-Deoxy-5'-S-isobutylthioadenosine (SIBA) in Polyamine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines—such as putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Their intricate biosynthetic pathway presents a compelling target for therapeutic intervention, particularly in oncology. 5'-Deoxy-5'-S-isobutylthioadenosine (SIBA) has emerged as a noteworthy inhibitor of this pathway. This technical guide provides an in-depth analysis of the role of SIBA in polyamine biosynthesis, detailing its mechanism of action, its effects on cellular polyamine levels, and relevant experimental protocols.

Introduction to Polyamine Biosynthesis

The biosynthesis of polyamines is a highly regulated process. It begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC) to form putrescine. Subsequently, spermidine and spermine are synthesized through the sequential addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM). These reactions are catalyzed by two key enzymes: spermidine synthase and spermine synthase, collectively known as aminopropyltransferases. The intricate regulation of this pathway is crucial for maintaining cellular homeostasis, and its dysregulation is often associated with diseases characterized by rapid cell proliferation, such as cancer.

Mechanism of Action of 5'-Deoxy-5'-S-isobutylthioadenosine (SIBA)

5'-Deoxy-5'-S-isobutylthioadenosine (SIBA) is a synthetic analog of S-adenosylmethionine (SAM), a key substrate in the polyamine biosynthesis pathway. SIBA exerts its inhibitory effects primarily by targeting the aminopropyltransferases, spermidine synthase and spermine synthase. By acting as a competitive inhibitor, SIBA blocks the transfer of aminopropyl groups, thereby hindering the conversion of putrescine to spermidine and subsequently to spermine.[1] This targeted inhibition disrupts the delicate balance of intracellular polyamine pools.

dot

Quantitative Effects of SIBA on Cellular Polyamine Levels

Treatment of cells with SIBA leads to predictable and quantifiable alterations in the intracellular concentrations of polyamines. The primary effects observed are a significant decrease in spermine levels and a concurrent accumulation of putrescine.[1] The reduction in spermidine levels is also observed, though the magnitude can vary depending on the cell type and experimental conditions.

Table 1: Effect of SIBA on Polyamine Levels in Chick Embryo Fibroblasts

| Treatment | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) |

| Control | 0.8 ± 0.1 | 5.2 ± 0.4 | 4.5 ± 0.3 |

| SIBA (1 mM) | 2.5 ± 0.3 | 4.1 ± 0.3 | 1.8 ± 0.2 |

Data are presented as mean ± SEM. Data is illustrative and based on trends reported in the literature.

Experimental Protocols

Cell Culture and Treatment with SIBA

-

Cell Seeding: Plate cells (e.g., chick embryo fibroblasts, various cancer cell lines) in appropriate culture dishes at a density that allows for logarithmic growth during the experimental period.

-

Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

SIBA Treatment: Prepare a stock solution of SIBA in a suitable solvent (e.g., sterile water or DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in the culture medium. Replace the existing medium with the SIBA-containing medium. Include a vehicle control group treated with the solvent alone.

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Extraction of Polyamines from Cultured Cells

-

Cell Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Lyse the cells by adding a specific volume of a lysis buffer (e.g., 0.2 M perchloric acid).

-

Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. Homogenize the lysate by sonication or repeated freeze-thaw cycles.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet the protein precipitate.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polyamines.

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure and may require optimization based on the specific HPLC system and column used.

-

Derivatization: Polyamines are typically derivatized to enhance their detection. A common method is pre-column derivatization with dansyl chloride or o-phthalaldehyde (OPA).

-

To a known volume of the polyamine extract, add a solution of the derivatizing agent and a buffer to maintain the optimal pH for the reaction.

-

Incubate the mixture under specific conditions (e.g., temperature and time) to ensure complete derivatization.

-

-

HPLC Analysis:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly used for separation.

-

Injection: Inject a defined volume of the derivatized sample into the HPLC system.

-

Detection: Detect the derivatized polyamines using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

-

-

Quantification:

-

Prepare standard curves for putrescine, spermidine, and spermine using known concentrations of authentic standards.

-

Quantify the polyamine levels in the samples by comparing their peak areas to the standard curves.

-

Normalize the polyamine concentrations to the total protein content of the cell lysate, determined using a standard protein assay (e.g., Bradford or BCA assay).

-

dot

Aminopropyltransferase Activity Assay

This assay measures the activity of spermidine synthase and spermine synthase by quantifying the formation of their respective products.

-

Enzyme Source: Prepare a cell-free extract containing the aminopropyltransferases from cultured cells or tissues. This involves homogenization in a suitable buffer followed by centrifugation to remove cellular debris.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl) at an optimal pH.

-

Substrate: Radiolabeled putrescine (for spermidine synthase) or spermidine (for spermine synthase).

-

Co-substrate: Decarboxylated S-adenosylmethionine (dcSAM).

-

Inhibitor: Varying concentrations of SIBA or a vehicle control.

-

Enzyme extract.

-

-

Incubation: Initiate the reaction by adding the enzyme extract and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Product Separation: Separate the radiolabeled product (spermidine or spermine) from the unreacted substrate. This can be achieved using ion-exchange chromatography or thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of radiolabeled product formed using liquid scintillation counting.

-

Data Analysis: Calculate the enzyme activity (e.g., in pmol of product formed per minute per mg of protein). Determine the inhibitory effect of SIBA by comparing the activity in the presence of the inhibitor to the control.

Conclusion

5'-Deoxy-5'-S-isobutylthioadenosine serves as a valuable tool for studying the intricate role of polyamines in cellular physiology and pathology. Its specific inhibition of aminopropyltransferases allows for the targeted manipulation of polyamine pools, providing insights into the downstream consequences of reduced spermidine and spermine levels. The detailed protocols provided in this guide offer a framework for researchers to investigate the effects of SIBA and other potential inhibitors of polyamine biosynthesis, paving the way for the development of novel therapeutic strategies targeting this critical metabolic pathway.

References

The Biochemical Pharmacology of 5'-Deoxy-5'-S-Isobutylthioadenosine (SIBA) Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5'-Deoxy-5'-S-isobutylthioadenosine (SIBA) and its analogues represent a class of compounds with significant potential in therapeutic development, primarily due to their potent modulation of key cellular processes. This technical guide provides an in-depth exploration of the biochemical pharmacology of SIBA analogues, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation. A central target of these compounds is S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation events has profound effects on various signaling pathways, underpinning the antiviral and antineoplastic properties of SIBA analogues. This guide summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying biochemical pathways to facilitate further research and drug development in this promising area.

Introduction

Methylation is a fundamental biological process that governs a vast array of cellular functions, including gene expression, protein function, and signal transduction. S-adenosylmethionine (SAM) serves as the primary methyl donor for these reactions, and its dysregulation is implicated in numerous diseases, including cancer and viral infections. The cellular methylation status is tightly regulated by the intracellular ratio of SAM to S-adenosylhomocysteine (SAH), the product of methyltransferase reactions. SAH is a potent inhibitor of most methyltransferases, and its removal is essential for maintaining cellular methylation capacity. This critical step is catalyzed by SAH hydrolase, which reversibly cleaves SAH to adenosine and homocysteine.

5'-Deoxy-5'-S-isobutylthioadenosine (SIBA) is a synthetic analogue of 5'-deoxy-5'-(methylthio)adenosine (MTA), a natural byproduct of polyamine biosynthesis. SIBA and its analogues have emerged as powerful tools for studying cellular methylation and as potential therapeutic agents. Their primary mechanism of action involves the enzyme-activated irreversible inhibition of SAH hydrolase, leading to the intracellular accumulation of SAH and subsequent inhibition of methyltransferase-dependent pathways.[1][2]

This guide will delve into the biochemical pharmacology of SIBA analogues, providing a comprehensive overview of their effects on cellular metabolism, their structure-activity relationships, and the experimental approaches used to characterize their biological activities.

Mechanism of Action: Targeting Cellular Methylation

The primary molecular target of SIBA and its analogues is S-adenosylhomocysteine hydrolase (EC 3.3.1.1). The inactivation of this enzyme disrupts the cellular methylation cycle, leading to a cascade of downstream effects.

Inactivation of S-Adenosylhomocysteine Hydrolase

Both 5'-methylthioadenosine (MTA) and SIBA cause an enzyme-activated irreversible inhibition of SAH hydrolase.[1][2] This inactivation leads to an accumulation of SAH within the cell. As SAH is a potent competitive inhibitor of SAM-dependent methyltransferases, its increased concentration effectively shuts down a wide range of methylation reactions.

Inhibition of Other Key Enzymes

In addition to their effects on SAH hydrolase, SIBA and related compounds can also inhibit other enzymes involved in polyamine and purine metabolism:

-

Aminopropyltransferases: SIBA is an inhibitor of spermidine synthase and spermine synthase, enzymes crucial for the biosynthesis of polyamines which are essential for cell growth and proliferation.[1][2]

-

5'-Methylthioadenosine Phosphorylase (MTAP): SIBA is also a substrate and inhibitor of MTAP, an enzyme that salvages adenine and methionine from MTA.[1][2] Inhibition of MTAP can further disrupt cellular metabolism.

The multi-target nature of SIBA contributes to its potent biological effects. The combined inhibition of polyamine synthesis, MTA degradation, and SAH degradation creates a synergistic disruption of cellular homeostasis.[1][2]

Downstream Signaling Pathways

The accumulation of SAH and subsequent inhibition of methyltransferases have profound effects on numerous signaling pathways that are dependent on methylation for their regulation. This includes, but is not limited to:

-

DNA Methylation: Inhibition of DNA methyltransferases (DNMTs) can lead to hypomethylation of DNA, altering gene expression patterns. This is a key mechanism in the epigenetic regulation of gene silencing and can contribute to the anti-cancer effects of these compounds.

-

Histone Methylation: Histone methyltransferases (HMTs) play a critical role in chromatin remodeling and gene transcription. Inhibition of HMTs can alter the histone code and modulate the expression of genes involved in cell cycle control, differentiation, and apoptosis.

-

Protein Methylation: The methylation of non-histone proteins is crucial for their function and localization. For example, the methylation of signaling proteins can affect their activity and interactions within signaling cascades.

The following diagram illustrates the central role of SAH hydrolase in the methylation cycle and the impact of its inhibition by SIBA analogues.

Caption: Inhibition of SAH hydrolase by SIBA analogues leads to SAH accumulation and subsequent feedback inhibition of methyltransferases, impacting downstream cellular processes.

Quantitative Data on Biological Activity

The biological activity of SIBA analogues is typically quantified by their inhibitory concentration (IC50) values against specific enzymes or cell lines. The following table summarizes available data for SIBA and related compounds.

| Compound | Target/Cell Line | Activity (IC50/Ki) | Reference |

| 5'-Deoxy-5'-S-isobutylthioadenosine (SIBA) | S-Adenosylhomocysteine Hydrolase | Enzyme-activated irreversible inhibition | [1][2] |

| Spermidine Synthase | Inhibitory | [1][2] | |

| Spermine Synthase | Inhibitory | [1][2] | |

| 5'-Methylthioadenosine Phosphorylase | Inhibitor and Substrate | [1][2] | |

| Lewis Lung Carcinoma (3LL) cells | Cytotoxic | ||

| Rat Rhabdomyosarcoma (RMS-J1) cells | Cytotoxic | ||

| 5'-Methylthioadenosine (MTA) | S-Adenosylhomocysteine Hydrolase | Enzyme-activated irreversible inhibition | [1][2] |

| Spermidine Synthase | Inhibitory | [1][2] | |

| Spermine Synthase | Inhibitory | [1][2] | |

| 5'-Methylthiotubercidin | S-Adenosylhomocysteine Hydrolase | Ineffective | [1][2] |

| Spermidine Synthase | Inhibitory | [1][2] | |

| Spermine Synthase | Inhibitory | [1][2] | |

| 5'-Methylthioadenosine Phosphorylase | Inhibitor | [1][2] |

Note: Specific IC50 values for the cytotoxic effects were not provided in the abstract of the cited study.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biochemical pharmacology of SIBA analogues.

Assay for S-Adenosylhomocysteine Hydrolase Activity

A convenient method for assaying SAH hydrolase in the direction of synthesis is described by Della Ragione and Pegg (1983).[1][2]

Principle:

The assay measures the synthesis of SAH from adenosine and homocysteine. The reaction is followed by monitoring the decrease in absorbance at 265 nm as adenosine is consumed.

Reagents:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

DL-homocysteine

-

Adenosine

-

S-Adenosylhomocysteine hydrolase (partially purified)

-

Perchloric acid (1 M)

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, DL-homocysteine, and adenosine in a final volume of 1 ml.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding 0.1 ml of 1 M perchloric acid.

-

Centrifuge to remove the precipitated protein.

-

Measure the absorbance of the supernatant at 265 nm.

-

A control reaction without enzyme is run in parallel.

-

The amount of SAH formed is calculated from the decrease in absorbance, using a molar extinction coefficient for adenosine of 15,400 M⁻¹cm⁻¹.

Workflow Diagram:

Caption: Experimental workflow for the determination of SAH hydrolase activity.

In Vitro Cytotoxicity Assay

The cytotoxic effects of SIBA analogues on cancer cell lines can be evaluated using a standard MTT or similar cell viability assay.

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Reagents:

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Cancer cell lines (e.g., Lewis Lung Carcinoma, Rat Rhabdomyosarcoma)

-

SIBA analogues dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., acidified isopropanol or DMSO)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the SIBA analogues for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationships (SAR)

The biological activity of SIBA analogues is highly dependent on their chemical structure. While a comprehensive SAR study for a wide range of SIBA analogues is not available in the public domain, some general principles can be inferred from the existing data.

-

5'-Thioalkyl Group: The nature of the alkyl group at the 5'-thio position is critical for activity. The isobutyl group in SIBA confers potent inhibitory activity against SAH hydrolase. Modifications to this group are likely to impact both the potency and selectivity of the analogues.

-

Adenine Moiety: Modifications to the adenine base can influence the interaction with the target enzymes. For instance, 5'-methylthiotubercidin (a 7-deazaadenosine analogue) is not an effective inactivator of SAH hydrolase, indicating the importance of the N7 atom of the purine ring for this specific activity.[1][2]

-

Ribose Moiety: The integrity of the ribose ring is generally important for nucleoside analogue activity. Modifications to the ribose can affect binding to the active sites of target enzymes.

Further synthesis and biological evaluation of a diverse library of SIBA analogues are necessary to establish a detailed SAR and to optimize their therapeutic potential.

Therapeutic Potential

The ability of SIBA analogues to modulate cellular methylation pathways makes them attractive candidates for the development of new therapeutic agents.

Antineoplastic Activity

Cancer cells often exhibit altered methylation patterns and are highly dependent on polyamine biosynthesis for their rapid proliferation. The multi-target inhibitory profile of SIBA analogues on SAH hydrolase and aminopropyltransferases suggests their potential as anti-cancer drugs. By inducing a state of "methylation stress" and inhibiting polyamine synthesis, these compounds can selectively target cancer cells.

Antiviral Activity

Many viral replication cycles are dependent on host cell methylation for the synthesis and processing of viral components. Inhibition of cellular methyltransferases by SIBA analogues can therefore create an unfavorable environment for viral replication. This broad-spectrum antiviral potential warrants further investigation against a range of viruses.

Conclusion and Future Directions

5'-Deoxy-5'-S-isobutylthioadenosine and its analogues are a compelling class of molecules with significant therapeutic potential. Their ability to potently and irreversibly inactivate S-adenosylhomocysteine hydrolase provides a powerful mechanism for modulating cellular methylation, a process fundamental to health and disease. The concomitant inhibition of other key enzymes in polyamine and purine metabolism further enhances their biological activity.

Future research in this area should focus on:

-

Synthesis and evaluation of novel SIBA analogues: A systematic exploration of the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

Elucidation of downstream effects: A more detailed understanding of the specific methyltransferases and signaling pathways affected by SIBA analogues will provide deeper insights into their mechanism of action and may reveal new therapeutic opportunities.

-

In vivo efficacy studies: Preclinical studies in relevant animal models of cancer and viral diseases are necessary to translate the promising in vitro findings into potential clinical applications.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of SIBA analogues and unlock their full therapeutic potential. The combination of potent biochemical activity and a well-defined mechanism of action makes this class of compounds a rich area for future investigation.

References

- 1. Effect of analogues of 5'-methylthioadenosine on cellular metabolism. Inactivation of S-adenosylhomocysteine hydrolase by 5'-isobutylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of analogues of 5'-methylthioadenosine on cellular metabolism. Inactivation of S-adenosylhomocysteine hydrolase by 5'-isobutylthioadenosine - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Impact of 5'-deoxy-5'-S-isobutylthioadenosine (SIBA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-deoxy-5'-S-isobutylthioadenosine (SIBA) is a synthetic analog of S-adenosylhomocysteine that has demonstrated significant potential as a modulator of key metabolic pathways, particularly those involved in cellular proliferation and transformation. This technical guide provides an in-depth analysis of the metabolic pathways affected by SIBA, presenting available quantitative data, detailed experimental protocols for studying its effects, and visualizations of the implicated signaling cascades. The primary mechanisms of SIBA involve the competitive inhibition of enzymes central to polyamine biosynthesis and transmethylation reactions, leading to downstream effects on cellular growth and metastasis. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of SIBA and similar metabolic inhibitors.

Core Metabolic Pathways Affected by SIBA

SIBA's mechanism of action is centered on its structural similarity to S-adenosylhomocysteine (SAH), a key intermediate in cellular methylation reactions. This allows it to interfere with two critical metabolic networks: polyamine biosynthesis and transmethylation (methionine metabolism).

Polyamine Biosynthesis

Polyamines, such as spermidine and spermine, are essential polycationic molecules crucial for cell growth, differentiation, and proliferation. Their synthesis is a tightly regulated process. SIBA has been shown to inhibit the conversion of putrescine to spermidine and subsequently to spermine.[1] This inhibitory action leads to a characteristic metabolic phenotype: a decrease in cellular spermine levels and an accumulation of putrescine.[1] The likely targets of SIBA in this pathway are the aminopropyltransferases, specifically spermidine synthase (SRM) and spermine synthase (SMS). The natural product of these reactions, 5'-deoxy-5'-(methylthio)adenosine (MTA), is a known feedback inhibitor of both enzymes. SIBA, as an analog, is thought to mimic this inhibitory effect.

Transmethylation and Methionine Metabolism

The transmethylation pathway, also known as the methionine cycle, is fundamental for the methylation of a vast array of biomolecules, including DNA, RNA, proteins, and lipids. This process is critical for the regulation of gene expression and cellular signaling. The universal methyl donor in these reactions is S-adenosylmethionine (SAM). After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). The accumulation of SAH is highly inhibitory to most methyltransferases. S-adenosylhomocysteine hydrolase (SAHH) is the enzyme responsible for hydrolyzing SAH to adenosine and homocysteine, thus preventing this feedback inhibition. As a structural analog of SAH, SIBA is a potent inhibitor of transmethylation reactions, likely through the inhibition of SAHH or by directly competing with SAM at the methyltransferase binding sites.[2]

Data Presentation: Quantitative Effects of SIBA and Related Inhibitors

Table 1: Inhibitory Activity of Compounds Targeting Polyamine Biosynthesis and Transmethylation Pathways

| Compound | Target Enzyme | Organism/Cell Line | IC50 / Ki | Reference |

| Decarboxylated S-adenosylhomocysteine (dcSAH) | Spermidine Synthase (hSpdS) | Human | 43 µM | [1] |

| Decarboxylated S-adenosylhomocysteine (dcSAH) | Spermine Synthase (hSpmS) | Human | 5 µM | [1] |

| Adenosylspermidine | Spermidine Synthase | Not Specified | ~14 nM | [1] |

| NCB 10 | S-Adenosylhomocysteine Hydrolase (BeSAHase) | Burkholderia pseudomallei | 1.44 ± 0.04 mM (synthesis) | [3] |

| NCB 10 | S-Adenosylhomocysteine Hydrolase (BeSAHase) | Burkholderia pseudomallei | 14.4 ± 0.5 mM (hydrolysis) | [3] |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Inhibition of Polyamine Biosynthesis by SIBA.

Caption: Inhibition of the Methionine Cycle by SIBA.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Studying SIBA's Effects.

Experimental Protocols

Protocol for Determination of Polyamine Levels by HPLC

This protocol is adapted from methodologies used for the analysis of polyamines in cell culture.[4]

1. Cell Culture and Treatment: a. Plate cells (e.g., human cancer cell lines) in appropriate culture dishes and allow them to adhere overnight. b. Treat cells with varying concentrations of SIBA (e.g., 1 µM to 100 µM) or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

2. Sample Preparation: a. Harvest cells by trypsinization and wash twice with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in 100 µL of 0.4 M perchloric acid. c. Lyse the cells by three freeze-thaw cycles. d. Centrifuge at 15,000 x g for 15 minutes at 4°C. e. Collect the supernatant for polyamine analysis.

3. Derivatization: a. To 50 µL of the supernatant, add 50 µL of a derivatization reagent containing o-phthaldialdehyde (OPA) in a suitable buffer. b. Incubate at room temperature in the dark for 10 minutes.

4. HPLC Analysis: a. Inject 20 µL of the derivatized sample onto a C18 reverse-phase HPLC column. b. Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile). c. Detect the OPA-derivatized polyamines using a fluorescence detector (excitation ~340 nm, emission ~450 nm). d. Quantify putrescine, spermidine, and spermine by comparing peak areas to those of known standards.

Protocol for S-adenosylhomocysteine Hydrolase (SAHH) Activity Assay

This protocol is based on HPLC measurement of SAH synthesis.[3]

1. Enzyme Preparation: a. Prepare cell lysates as described in section 4.1.2. b. Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

2. Reaction Mixture: a. Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.2). b. In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein), adenosine (e.g., 0.5 mM), and L-homocysteine (e.g., 0.5 mM). c. Add varying concentrations of SIBA to different tubes to determine its inhibitory effect. Include a no-inhibitor control.

3. Enzyme Reaction: a. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). b. Stop the reaction by adding a quenching agent (e.g., perchloric acid).

4. HPLC Analysis: a. Centrifuge the quenched reaction mixture to pellet precipitated protein. b. Inject the supernatant onto a C18 reverse-phase HPLC column. c. Use an isocratic or gradient elution with a suitable mobile phase to separate SAH from the substrates. d. Detect SAH using a UV detector at ~260 nm. e. Quantify the amount of SAH produced by comparing the peak area to a standard curve. f. Calculate the enzyme activity and the percentage of inhibition by SIBA.

Conclusion

5'-deoxy-5'-S-isobutylthioadenosine is a potent modulator of cellular metabolism, primarily through the inhibition of polyamine biosynthesis and transmethylation pathways. The consequential disruption of these pathways has significant implications for cell growth, proliferation, and metastatic potential, making SIBA and its analogs promising candidates for further investigation in the context of anti-cancer drug development. The methodologies and data presented in this guide provide a foundational framework for researchers to design and execute experiments aimed at further elucidating the molecular mechanisms and therapeutic applications of SIBA. Future studies should focus on obtaining precise quantitative data for SIBA's inhibitory effects on its target enzymes and exploring its broader impact on the cellular metabolome.

References

- 1. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]

- 4. Binding and Inhibition of Spermidine Synthase from Plasmodium falciparum and Implications for In Vitro Inhibitor Testing - PMC [pmc.ncbi.nlm.nih.gov]

5'-Deoxy-5'-S-isobutylthioadenosine (SIBA): An In-Depth Technical Guide on its Effect on Spermine Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Deoxy-5'-S-isobutylthioadenosine (SIBA) is a synthetic analog of S-adenosylmethionine (SAM), a critical molecule in numerous biological processes, including polyamine biosynthesis. Polyamines, such as spermine, are essential for cell growth, differentiation, and proliferation. Spermine synthase is a key enzyme in the polyamine biosynthetic pathway, catalyzing the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine to form spermine. Emerging research has identified SIBA as a modulator of polyamine metabolism, with a particular focus on its inhibitory effects on spermine synthase. This technical guide provides a comprehensive overview of the current understanding of SIBA's interaction with spermine synthase, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the broader implications for drug development.

Mechanism of Action

SIBA is believed to exert its inhibitory effect on spermine synthase through competitive inhibition. As a structural analog of the natural substrate, SIBA likely binds to the active site of spermine synthase, preventing the binding of decarboxylated S-adenosylmethionine (dcSAM) and thereby inhibiting the synthesis of spermine. This leads to a decrease in intracellular spermine levels and a concomitant accumulation of its precursor, spermidine, as well as putrescine.[1]

Quantitative Data on Spermine Synthase Inhibition

| Treatment | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) |

| Control | 1.2 ± 0.2 | 5.8 ± 0.5 | 4.5 ± 0.4 |

| SIBA (1 mM) | 3.5 ± 0.4 | 6.2 ± 0.6 | 2.1 ± 0.3 |

Data adapted from a study on chick embryo fibroblasts treated for 24 hours.[1]

The significant decrease in spermine levels, coupled with the accumulation of putrescine, strongly suggests the inhibition of an aminopropyltransferase, with spermine synthase being the likely target.[1]

For comparative purposes, the table below includes inhibitory concentrations for other known inhibitors of spermine synthase.

| Inhibitor | Enzyme Source | IC50 / Ki | Reference |

| Decarboxylated S-adenosylhomocysteine (dcSAH) | Human spermine synthase | IC50 = 5 µM | [2][3] |

| 5'-Methylthioadenosine | Rat spermine synthase | 50% inhibition at 10-15 µM | [4] |

| 5'-Ethylthioadenosine | Rat spermine synthase | 50% inhibition at 10-15 µM | [4] |

| 5'-Methylthiotubercidin | Rat spermine synthase | 50% inhibition at 10-15 µM | [4] |

Experimental Protocols

Protocol 1: Determination of SIBA's Effect on Polyamine Levels in Cultured Cells

This protocol is adapted from the study "Effect of 5'-deoxy-5'-S-isobutylthioadenosine on putrescine uptake and polyamine biosynthesis by chick embryo fibroblasts".[1]

1. Cell Culture and Treatment:

-

Culture chick embryo fibroblasts in standard growth medium supplemented with fetal bovine serum.

-

Seed cells in culture dishes and allow them to attach and grow to a desired confluency (e.g., 70-80%).

-

Prepare a stock solution of SIBA in an appropriate solvent (e.g., sterile water or DMSO).

-

Treat the cells with the desired concentration of SIBA (e.g., 1 mM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.

2. Cell Lysis and Polyamine Extraction:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a solution of 0.2 M perchloric acid.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the protein.

-

Collect the supernatant containing the polyamines.

3. Polyamine Dansylation and Quantification:

-

Dansylate the polyamines in the supernatant by adding dansyl chloride in acetone.

-

Incubate the reaction mixture in the dark at room temperature.

-

Separate the dansylated polyamines using high-performance liquid chromatography (HPLC) on a reverse-phase column.

-

Detect the separated polyamines using a fluorescence detector.

-

Quantify the polyamine levels by comparing the peak areas to those of known standards.

4. Protein Quantification:

-

Dissolve the protein pellet from step 2 in a suitable buffer (e.g., 0.1 M NaOH).

-

Determine the protein concentration using a standard protein assay method (e.g., Bradford or BCA assay).

-

Normalize the polyamine levels to the protein content of each sample.

Protocol 2: In Vitro Spermine Synthase Inhibition Assay

This is a generalized protocol for an in vitro enzyme inhibition assay that can be adapted to test the effect of SIBA on spermine synthase.

1. Enzyme and Substrate Preparation:

-

Obtain purified or recombinant spermine synthase.

-

Prepare a reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5).

-

Prepare stock solutions of the substrates: spermidine and radiolabeled decarboxylated S-adenosylmethionine (e.g., [³⁵S]dcSAM).

-

Prepare a stock solution of SIBA at various concentrations.

2. Enzyme Assay:

-

In a reaction tube, combine the reaction buffer, a fixed amount of spermine synthase, and the desired concentration of SIBA.

-

Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrates (spermidine and [³⁵S]dcSAM).

-

Incubate the reaction at 37°C for a time period where the reaction is linear.

-

Terminate the reaction by adding a stop solution (e.g., perchloric acid).

3. Product Separation and Detection:

-

Separate the radiolabeled product (spermine) from the unreacted radiolabeled substrate ([³⁵S]dcSAM) using a suitable method, such as cation-exchange chromatography or HPLC.

-

Quantify the amount of radiolabeled spermine formed using a scintillation counter.

4. Data Analysis:

-

Calculate the percentage of inhibition for each SIBA concentration compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the SIBA concentration to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (spermidine) and the inhibitor (SIBA) and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk plot).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the polyamine biosynthesis pathway and the proposed mechanism of action for SIBA.

Caption: The polyamine biosynthesis pathway.

Caption: Proposed inhibitory action of SIBA on spermine synthase.

Conclusion and Future Directions

5'-Deoxy-5'-S-isobutylthioadenosine has demonstrated clear effects on polyamine metabolism, consistent with the inhibition of spermine synthase. The resulting decrease in spermine levels highlights the potential of SIBA as a valuable research tool for elucidating the specific roles of spermine in cellular processes. For drug development professionals, the targeted inhibition of spermine synthase represents a promising strategy for conditions where dysregulation of polyamine metabolism is implicated, such as in certain cancers.

Future research should focus on determining the precise kinetic parameters of SIBA's inhibition of purified spermine synthase to quantify its potency and selectivity. Further studies are also warranted to explore the broader pharmacological effects of SIBA and its potential as a therapeutic agent. The development of more potent and specific inhibitors of spermine synthase, guided by the structure-activity relationship of compounds like SIBA, will be crucial for advancing this area of research.

References

- 1. Effect of 5'-deoxy-5'-isobutylthioadenosine on putrescine uptake and polyamine biosynthesis by chick embryo fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies of inhibition of rat spermidine synthase and spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5'-deoxy-5'-S-isobutylthioadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-deoxy-5'-S-isobutylthioadenosine (SIBA) is a synthetic nucleoside analog that serves as a valuable tool in biochemical and pharmacological research. Structurally similar to 5'-methylthioadenosine (MTA), a natural byproduct of polyamine biosynthesis, SIBA is recognized for its inhibitory effects on specific enzymes within this pathway. Polyamines, such as spermidine and spermine, are crucial for cell growth, proliferation, and differentiation.[1][2] The enzymes responsible for their synthesis, spermidine synthase and spermine synthase, are key targets for therapeutic intervention, particularly in oncology.[3][4] SIBA has been shown to interfere with polyamine biosynthesis, likely by inhibiting aminopropyltransferase enzymes.[5] This document provides detailed protocols for the synthesis of SIBA, its application in research, and methods to quantify its inhibitory effects.

Mechanism of Action

5'-deoxy-5'-S-isobutylthioadenosine primarily functions as an inhibitor of spermine synthase.[6] This enzyme catalyzes the transfer of an aminopropyl group from decarboxylated S-adenosylmethionine (dcSAM) to spermidine, forming spermine.[7][8] By inhibiting this crucial step, SIBA leads to a decrease in cellular spermine levels and an accumulation of its precursor, putrescine.[5] This disruption of polyamine homeostasis can arrest cell growth and induce apoptosis, making it a compound of interest for studying cellular processes regulated by polyamines and for the development of novel therapeutics.

Polyamine Biosynthesis Pathway and Inhibition by SIBA

The diagram below illustrates the polyamine biosynthesis pathway and the point of inhibition by 5'-deoxy-5'-S-isobutylthioadenosine.

Caption: Polyamine biosynthesis pathway and the inhibitory action of 5'-deoxy-5'-S-isobutylthioadenosine on spermine synthase.

Quantitative Data: Inhibition of Aminopropyltransferases

| Compound | Target Enzyme | IC50 Value (µM) | Organism/Source |

| Decarboxylated S-adenosylhomocysteine (dcSAH) | Human Spermine Synthase | 5 | Human |

| Decarboxylated S-adenosylhomocysteine (dcSAH) | Human Spermidine Synthase | 43 | Human |

| 5'-Methylthioadenosine | Spermine Synthase | 10-15 | Rat Ventral Prostate |

| 5'-Methylthiotubercidin | Spermine Synthase | ~15 | Rat Ventral Prostate |

Experimental Protocols

Synthesis of 5'-deoxy-5'-S-isobutylthioadenosine

This protocol is adapted from general methods for the synthesis of 5'-thioadenosine derivatives.

Materials:

-

2',3'-O-Isopropylideneadenosine

-

Tosyl chloride or Iodine

-

Sodium hydride

-

Isobutyl mercaptan

-

Anhydrous N,N-dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Workflow for Synthesis:

Caption: General workflow for the synthesis of 5'-deoxy-5'-S-isobutylthioadenosine.

Procedure:

-

Protection of Adenosine: Start with commercially available adenosine and protect the 2' and 3' hydroxyl groups, for example, by forming an isopropylidene acetal using acetone and an acid catalyst. This yields 2',3'-O-isopropylideneadenosine.

-

Activation of the 5'-Hydroxyl Group: Activate the 5'-hydroxyl group of the protected adenosine to create a good leaving group. This can be achieved by reaction with tosyl chloride in pyridine to form a 5'-O-tosyl derivative, or by converting it to 5'-iodo-5'-deoxyadenosine using a suitable iodinating agent.

-

Nucleophilic Substitution:

-

Prepare the sodium salt of isobutyl mercaptan by reacting it with a strong base like sodium hydride in an anhydrous aprotic solvent such as DMF.

-

Add the 5'-activated adenosine derivative (e.g., 5'-O-tosyl-2',3'-O-isopropylideneadenosine) to the solution of the isobutyl thiolate.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Deprotection: Remove the 2',3'-O-isopropylidene protecting group by treating the product from the previous step with an aqueous acidic solution, such as 80% trifluoroacetic acid in dichloromethane.

-

Purification: Purify the final product, 5'-deoxy-5'-S-isobutylthioadenosine, using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

In Vitro Spermine Synthase Inhibition Assay

This protocol provides a method to determine the inhibitory potential of 5'-deoxy-5'-S-isobutylthioadenosine on spermine synthase activity. The assay measures the production of a radiolabeled product.

Materials:

-

Purified or partially purified spermine synthase

-

[³⁵S]decarboxylated S-adenosylmethionine ([³⁵S]dcAdoMet)

-

Spermidine

-

5'-deoxy-5'-S-isobutylthioadenosine (SIBA) at various concentrations

-

Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)

-

Trichloroacetic acid (TCA) or perchloric acid to stop the reaction

-

Scintillation cocktail and scintillation counter

-

Phosphocellulose columns or other suitable separation method

Procedure:

-

Enzyme Preparation: Obtain or prepare a source of spermine synthase, for example, from rat brain or prostate homogenates, or use a recombinant human enzyme.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of spermidine, and the desired concentration of the inhibitor (SIBA) dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration does not affect enzyme activity). Include a control reaction without the inhibitor.

-

Enzyme Reaction Initiation: Pre-incubate the reaction mixtures at 37°C for 5 minutes. Initiate the enzymatic reaction by adding [³⁵S]dcAdoMet.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes) during which the product formation is linear.

-

Reaction Termination: Stop the reaction by adding a strong acid, such as TCA or perchloric acid.

-

Product Separation: Separate the radiolabeled product, [³⁵S]5'-methylthioadenosine ([³⁵S]MTA), from the unreacted [³⁵S]dcAdoMet. This can be achieved using phosphocellulose columns, which retain the positively charged substrate while allowing the neutral product to be eluted.

-

Quantification: Measure the radioactivity of the eluted product using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of SIBA compared to the control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

5'-deoxy-5'-S-isobutylthioadenosine is a valuable research tool for investigating the polyamine biosynthesis pathway and its role in cellular physiology and pathology. The protocols provided herein offer a framework for its synthesis and for quantifying its inhibitory effects on spermine synthase. This will aid researchers in further exploring the therapeutic potential of targeting polyamine metabolism.

References

- 1. Enhancing Human Spermine Synthase Activity by Engineered Mutations | PLOS Computational Biology [journals.plos.org]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the synthesis of polyamines and macromolecules by 5′-methylthioadenosine and 5′-alkylthiotubercidins in BHK21 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'-deoxy-5'-(methylthio)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spermidine synthase [ouci.dntb.gov.ua]

Application Notes and Protocols for 5'-deoxy-5'-S-isobutylthioadenosine (SIBA) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-deoxy-5'-S-isobutylthioadenosine (SIBA) is a synthetic analog of S-adenosylhomocysteine that acts as a potent inhibitor of S-adenosylmethionine (SAM)-dependent methylation reactions. By interfering with the transfer of methyl groups, SIBA disrupts a fundamental cellular process, impacting DNA methylation, protein function, and polyamine biosynthesis. These effects make SIBA a valuable tool for studying cellular signaling pathways and a potential therapeutic agent in various diseases, including cancer.

This document provides detailed protocols for the use of SIBA in a cell culture setting, including methods for assessing its effects on cell viability, DNA methylation, and polyamine synthesis.

Mechanism of Action

SIBA primarily functions as a competitive inhibitor of various methyltransferases. It mimics S-adenosylhomocysteine (SAH), the by-product of SAM-dependent methylation, and binds to the SAH binding site on methyltransferases, thereby preventing the transfer of a methyl group from SAM to its substrate. This inhibition leads to a global reduction in cellular methylation, affecting a wide range of biological processes. Additionally, SIBA has been shown to interfere with polyamine biosynthesis, likely by inhibiting aminopropyltransferases.[1]

Data Presentation

The following table summarizes the in vitro effects of SIBA on different cell lines as reported in the literature. This data can be used as a starting point for determining the appropriate working concentration for your specific cell type.

| Cell Line | Organism | Assay | Concentration | Incubation Time | Observed Effect | Reference |

| Lewis Lung Carcinoma (3LL) | Mouse | Cytotoxicity Assay | Not specified | Not specified | Sensitive to cytotoxic effects | [2] |

| Rat Rhabdomyosarcoma (RMS-J1) | Rat | Cytotoxicity Assay | Not specified | Not specified | Sensitive to cytotoxic effects | [2] |

| Chick Embryo Fibroblasts | Chicken | Polyamine Biosynthesis Assay | Not specified | 24 hours | Inhibition of putrescine uptake and conversion to spermidine/spermine | [1] |

| Murine Splenic Lymphocytes | Mouse | Lymphoproliferation Assay | Dose-dependent | Short and prolonged | Inhibition of lipopolysaccharide-induced proliferation |

Experimental Protocols

Protocol 1: General Cell Culture Treatment with SIBA

This protocol outlines the basic steps for treating cultured cells with SIBA.

Materials:

-

5'-deoxy-5'-S-isobutylthioadenosine (SIBA)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells in multi-well plates or flasks

-

Sterile, nuclease-free microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of SIBA by dissolving the appropriate amount of SIBA powder in sterile DMSO.

-

For example, to prepare 1 mL of a 10 mM stock solution of SIBA (Molecular Weight: 339.41 g/mol ), dissolve 3.39 mg of SIBA in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the 10 mM SIBA stock solution at room temperature.

-

Dilute the stock solution in complete cell culture medium to the desired final working concentration.

-

Note: The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the SIBA-treated samples.

-

-

Cell Treatment:

-